(3-Ethylmorpholin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-ethylmorpholin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-2-7(5-9)6-10-4-3-8-7/h8-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBDVTUHPWLVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COCCN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Novel gem-Disubstituted Morpholine Scaffolds: Synthetic Architectures and Medicinal Utility
Topic: Novel gem-Disubstituted Morpholine Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
The morpholine ring is a privileged structure in medicinal chemistry, valued for its ability to modulate lipophilicity, improve solubility, and optimize pharmacokinetic (PK) profiles.[1][2][3] However, the traditional unsubstituted morpholine scaffold often suffers from rapid oxidative metabolism at the
Novel gem-disubstituted morpholines (specifically 2,2- and 3,3-disubstituted variants) have emerged as a solution to these challenges. By introducing geminal substitution, medicinal chemists can leverage the Thorpe-Ingold effect to lock bioactive conformations and sterically block metabolic "soft spots." This guide details the structural rationale, advanced synthetic methodologies (focusing on SnAP reagents), and application cases for these high-value scaffolds.[1]
Structural & Physicochemical Rationale[1][2][4][5]
The Thorpe-Ingold Effect and Conformational Control
The introduction of two substituents on a single carbon atom (geminal substitution) alters the bond angles of the ring, favoring ring closure during synthesis and restricting conformational mobility in the final product.
-
Conformational Locking: In gem-disubstituted morpholines, the substituents prefer an equatorial/axial orientation that minimizes 1,3-diaxial interactions.[1] This "locks" the morpholine into a specific chair conformation, potentially reducing the entropic penalty of binding to a protein target.[1]
-
Selectivity Enhancement: As seen in mTOR inhibitors (see Case Study), this restricted conformation can discriminate between homologous binding pockets (e.g., mTOR vs. PI3K isoforms).[1][4]
Metabolic Stability (The "Metabolic Switch")
Cytochrome P450 enzymes (particularly CYP3A4) frequently target the carbon atoms adjacent to the morpholine nitrogen (C3/C5) or oxygen (C2/C6) for hydroxylation, leading to ring opening and clearance.[5]
-
Mechanism: gem-Dimethylation at C2 or C3 sterically hinders the approach of the heme-iron oxo species.
-
Outcome: This modification often extends half-life (
) and reduces intrinsic clearance ( ) without significantly altering the polar surface area (PSA).
Synthetic Architectures
Synthesizing gem-disubstituted morpholines has historically been challenging due to the steric hindrance involved in closing the ring at a quaternary center. Two primary workflows dominate the modern landscape: the SnAP Reagent Protocol (radical-based) and Modified Amino Alcohol Cyclization (ionic).
Method A: SnAP Reagents (The Modern Standard)
Developed by the Bode group, SnAP (Stannyl Amine Protocol) reagents allow for the one-step construction of saturated N-heterocycles from aldehydes and ketones.
-
Key Advantage: It is the most reliable method for generating 3,3-disubstituted morpholines (using ketones) and spirocyclic morpholines.
-
Mechanism: Radical-mediated cyclization of an imine intermediate.
Method B: Iodoetherification / Amino Alcohol Cyclization
This classical approach relies on activating an alkene or alcohol. It is effective for 2,2-disubstituted morpholines but often requires multi-step precursor synthesis.[1]
-
Workflow: 1,1-disubstituted alkene
Iodoetherification (using NIS) Cyclization.
Comparative Analysis of Methods
| Feature | SnAP Reagents (Radical) | Amino Alcohol Cyclization (Ionic) |
| Target Scaffold | 3,3-disubstituted & Spirocyclic | 2,2-disubstituted |
| Key Reagents | SnAP-M, Ketones, Cu(OTf)₂ | Amino alcohols, NIS, Base |
| Substrate Scope | Broad (tolerant of heteroatoms) | Moderate (sensitive to sterics) |
| Step Count | 1 step (from ketone) | 3-4 steps (precursor synthesis) |
| Primary Challenge | Reagent cost/availability | Regioselectivity during ring closure |
Detailed Experimental Protocol
Protocol: Synthesis of 3,3-Dimethylmorpholine via SnAP
Objective: Synthesis of a 3,3-disubstituted morpholine scaffold using a ketone substrate.[1] Source: Adapted from Luescher et al., Org.[1] Lett. 2014 and Vo et al., J. Am. Chem. Soc. 2014.[1]
Materials:
-
Substrate: Acetone or cyclic ketone (1.0 equiv).
-
Reagent: SnAP-M Reagent (1-((tributylstannyl)methoxy)propan-2-amine) (1.0 equiv).
-
Catalyst: Copper(II) triflate (Cu(OTf)₂) (1.0 equiv).
-
Ligand/Base: 2,6-Lutidine (1.0 equiv).[1]
-
Solvent: Dichloromethane (DCM) / Hexafluoroisopropanol (HFIP) (4:1 ratio).
-
Additives: 4Å Molecular Sieves (powdered, activated).
Step-by-Step Methodology:
-
Imine Formation (The Critical Setup):
-
In an oven-dried vial, dissolve the SnAP-M reagent (0.50 mmol) and the ketone (0.50 mmol) in anhydrous DCM (2.5 mL).
-
Add activated 4Å molecular sieves (~100 mg).
-
Stir at room temperature for 2–4 hours.
-
Checkpoint: Verify imine formation via ¹H NMR (disappearance of aldehyde/ketone signal).
-
Filter the mixture through a plug of Celite (rinsing with DCM) and concentrate in vacuo to obtain the crude imine. Do not purify on silica.
-
-
Cyclization (Radical Step):
-
Prepare a solution of Cu(OTf)₂ (0.50 mmol) and 2,6-lutidine (0.50 mmol) in a mixture of DCM (2.0 mL) and HFIP (0.5 mL). Stir for 1 hour until a homogeneous suspension forms.
-
Dissolve the crude imine (from Step 1) in DCM (2.0 mL) and add it to the copper suspension in one portion.
-
Stir the reaction mixture at room temperature for 12–16 hours. The solution typically turns from blue to green/brown.
-
-
Workup & Purification:
-
Quench the reaction with 10% aqueous NH₄OH (5 mL) and stir vigorously for 15 minutes (to sequester copper).
-
Extract with DCM (3 x 10 mL). Wash combined organics with water and brine.
-
Dry over Na₂SO₄, filter, and concentrate.[1]
-
Purify via flash column chromatography (typically DCM/MeOH gradients).
-
Case Study: Conformational Restriction in Kinase Inhibitors[1][6][9]
Subject: Optimization of mTOR Inhibitors (Compound 12b) Challenge: First-generation mTOR inhibitors often lacked selectivity against PI3K isoforms due to the high structural homology of the ATP-binding cleft. Solution: Introduction of a 3,3-dimethylmorpholine (or bridged equivalent) moiety.[1][6][4][7][8]
-
Design Logic: The researchers replaced a standard morpholine with a 3,3-disubstituted variant.[1][3][6][7][8] The gem-dimethyl group forced the morpholine ring into a specific chair conformation that clashed with the narrower pocket of PI3K
but was accommodated by the slightly larger mTOR pocket. -
Outcome:
-
Selectivity: >450-fold selectivity for mTOR over PI3K
. -
Metabolic Stability: The gem-dimethyl group blocked
-hydroxylation, significantly improving microsomal stability compared to the unsubstituted analog.
-
References
-
SnAP Reagents for Morpholine Synthesis: Luescher, M. U.; Vo, C.-V.; Bode, J. W.[1] "SnAP Reagents for the Synthesis of Piperazines and Morpholines." Org.[9][10] Lett.2014 , 16, 1236–1239.[1] Link
-
Spirocyclic/Ketone SnAP Protocol: Siau, W.-Y.; Bode, J. W.[1] "One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with SnAP Reagents and Ketones." J. Am. Chem. Soc.2014 , 136, 17726–17729.[1] Link
-
mTOR Selectivity Case Study: Wymann, M. P.; et al.[1] "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." J. Med.[4][9] Chem.2019 , 62, 8609–8630.[1][4] Link
-
Metabolic Stability of Morpholines: Kourounakis, A. P.; et al. "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity."[1] Med.[5][9][10][11] Res. Rev.2020 , 40, 709–752.[1] Link
-
Indium(III) Catalyzed Synthesis: Gharpure, S. J.; et al. "Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction." Org.[9][10] Lett.2015 , 17, 5044.[1] Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
- 4. air.unimi.it [air.unimi.it]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nedmdg.org [nedmdg.org]
- 10. Tert-butyl 2,2-dimethylmorpholine-4-carboxylate | Benchchem [benchchem.com]
- 11. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
(3-Ethylmorpholin-3-yl)methanol CAS number and supplier availability
[1][2][3]
Executive Summary
(3-Ethylmorpholin-3-yl)methanol (CAS 1782479-81-5 ) is a 3,3-disubstituted morpholine derivative characterized by a quaternary carbon center at the 3-position.[1][2][3] This structural feature is of high value in drug discovery as it blocks the
Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]
Core Identifiers
| Attribute | Detail |
| Chemical Name | (3-Ethylmorpholin-3-yl)methanol |
| CAS Number | 1782479-81-5 |
| Molecular Formula | C |
| Molecular Weight | 145.20 g/mol |
| SMILES | CCC1(CO)OCCNC1 |
| MDL Number | MFCD28649443 |
Calculated Physicochemical Properties
The following properties are calculated based on the free base structure. These parameters suggest the compound is highly polar with excellent aqueous solubility, making it an ideal fragment for lowering the logD of lipophilic scaffolds.
| Property | Value (Predicted) | Implication for Drug Design |
| cLogP | ~0.15 | High hydrophilicity; beneficial for periphery-restricted targets.[1] |
| TPSA | 41.5 Å | Well within the range for CNS penetration (<90 Å |
| H-Bond Donors | 2 (NH, OH) | Versatile hydrogen bonding capability.[1] |
| H-Bond Acceptors | 3 (N, O, O) | Interacts readily with solvent and protein residues. |
| pKa (Conj. Acid) | ~8.5 | Basic nitrogen; likely protonated at physiological pH.[1] |
Structural Significance in Medicinal Chemistry
The 3,3-disubstituted morpholine scaffold represents a "privileged structure" modification.[1] Standard morpholines are susceptible to oxidative metabolism (N-dealkylation or
Mechanistic Advantage:
-
Metabolic Blocking: The introduction of the ethyl group at C3 removes the abstractable proton, blocking oxidation at this site.
-
Conformational Lock: The quaternary center restricts the conformational flexibility of the morpholine ring, potentially reducing the entropic penalty upon binding to a protein target.
-
Vector Control: The hydroxymethyl group projects into a defined vector space, allowing precise placement of interacting groups.
Synthesis & Manufacturing Methodologies
While specific industrial route documents for CAS 1782479-81-5 are proprietary, the synthesis of 3,3-disubstituted morpholines is well-established in the literature.[1] Below is the Standard Medicinal Chemistry Protocol for accessing this scaffold, derived from authoritative methods for quaternary amino acid derivatives.
Retrosynthetic Analysis
The most robust route involves the
Experimental Protocol (Recommended Route)
Note: This protocol is a synthesized standard procedure based on homologous 3,3-disubstituted morpholine synthesis.
Step 1: Protection
Start with Morpholine-3-carboxylic acid ethyl ester .[1] Protect the nitrogen with a Boc group using Boc
-
Yield: >95%[1]
Step 2: Quaternary Center Formation (
-
Reagents: LiHMDS (Lithium hexamethyldisilazide) or LDA, Ethyl Iodide (EtI), dry THF.
-
Procedure:
-
Cool a solution of N-Boc-morpholine-3-carboxylate in dry THF to -78°C.
-
Add LiHMDS (1.1 equiv) dropwise to generate the enolate.[1] Stir for 30-60 min.
-
Add Ethyl Iodide (1.2 equiv) slowly.
-
Allow to warm to room temperature over 4 hours.
-
-
Critical Control Point: The temperature must be strictly controlled to prevent side reactions.[1]
-
Result: N-Boc-3-ethyl-morpholine-3-carboxylic acid ethyl ester.[1]
Step 3: Reductive Hydroxylation
-
Reagents: LiBH
(Lithium Borohydride) or LiAlH , THF. -
Procedure:
-
Dissolve the intermediate from Step 2 in THF.[1]
-
Add LiBH
(2.0 equiv) at 0°C. -
Stir at RT until ester is consumed (TLC monitoring).
-
Quench with saturated NH
Cl.
-
-
Result:N-Boc-(3-Ethylmorpholin-3-yl)methanol .[1]
Step 4: Deprotection (Optional)
-
Reagents: 4M HCl in Dioxane or TFA/DCM.
-
Procedure: Stir the N-Boc intermediate in acid solution for 1 hour to yield the hydrochloride salt of the target compound.[1]
Synthesis Pathway Visualization
Figure 1: Logical synthetic pathway for the generation of the 3,3-disubstituted morpholine core.
Supplier Landscape & Availability
This compound is classified as a Specialty Building Block .[1] It is not a commodity chemical and is typically stocked by catalog houses specializing in heterocyclic synthesis.[1]
Primary Suppliers
Availability is confirmed with the following vendors. Researchers should request the HCl salt form for better stability during storage.[1]
| Supplier | Catalog Number | Purity Grade | Region |
| BLD Pharm | BD02758490 | 95%+ | Global (China/USA) |
| Aaron Chemicals | AR028LKH | 95% | Global |
| Namiki Shoji | EN300-7209468 | Research Grade | Japan |
Sourcing Decision Tree
Figure 2: Strategic sourcing decision tree for researchers.
Handling and Safety
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base may absorb CO
from the air; the Hydrochloride salt is hygroscopic. -
Solubility: Soluble in water, DMSO, Methanol. Sparingly soluble in non-polar solvents (Hexane, Et
O). -
Hazards: Treat as a standard organic amine. Irritant to eyes and skin.[1] Use standard PPE (gloves, goggles, fume hood).
References
-
BLD Pharm Product Data . Product Detail: (3-Ethylmorpholin-3-yl)methanol (CAS 1782479-81-5).[1][2][3] Retrieved from
-
PubChem Compound Summary . 3-Ethylmorpholine (Related Structure Analysis). National Center for Biotechnology Information.[1] Retrieved from [1]
-
Wolfe, J. P., et al. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Journal of the American Chemical Society.[4] (Methodology for substituted morpholines). Retrieved from
-
Bode, J. W., et al. (2019). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Journal of Medicinal Chemistry. Retrieved from
Sources
- 1. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5058359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1448855-04-6|3-Ethyl-N-methyloxetan-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. 1046153-00-7|6-Oxa-1-azaspiro[3.3]heptane|BLD Pharm [bldpharm.com]
- 4. Morpholine synthesis [organic-chemistry.org]
Navigating the Chemical Space of Heterocyclic Amino Alcohols: A Strategic Guide for Medicinal Chemists
The Strategic Imperative: Beyond "Flatland"
In modern drug discovery, the "escape from flatland" is not merely a slogan; it is a survival strategy for clinical candidates. As target complexity increases, the reliance on sp²-rich aromatic systems has correlated with poor solubility and higher attrition rates due to off-target toxicity. Heterocyclic amino alcohols represent a high-value chemical space that directly addresses these challenges by introducing Fsp³ character (fraction of sp³ hybridized carbons) , defined stereochemistry, and specific hydrogen bond donor/acceptor motifs.
Why Heterocyclic Amino Alcohols?
-
Metabolic Stability: Small, strained rings like azetidines often show superior metabolic stability compared to their acyclic counterparts or larger rings (e.g., piperidines), primarily by lowering the basicity of the amine (pKa modulation) and reducing lipophilicity (LogP).
-
Conformational Rigidity: Unlike flexible acyclic amino alcohols, heterocyclic variants lock pharmacophores into bioactive conformations, reducing the entropic penalty of binding.
-
Vectorial Diversity: The ability to functionalize both the nitrogen and the carbon skeleton allows for precise vector exploration in the active site.
High-Value Scaffolds & Pharmacophore Mapping
The "Goldilocks" Scaffold: Azetidin-3-ols
Azetidines occupy a sweet spot between the high strain/instability of aziridines and the ubiquity of pyrrolidines. The azetidin-3-ol core is particularly powerful.
-
pKa Modulation: The ring strain of azetidine lowers the pKa of the ring nitrogen (approx. 10.4) compared to pyrrolidine (approx. 11.3) and piperidine (approx.[1][2] 11.2). This subtle shift can improve membrane permeability and reduce lysosomal trapping.
-
Structural Role: In Cobimetinib (MEK inhibitor), the azetidine ring does not just serve as a linker; the 3-hydroxyl group forms a critical hydrogen bond with the phosphate-binding loop (P-loop) residues (specifically Asp190), while the ring positions the amine for electrostatic interactions.
The Workhorse: Chiral Pyrrolidinols
Derived from the chiral pool (proline/hydroxyproline), these are the most accessible building blocks.
-
3-Hydroxypyrrolidines: Essential for fragment-based drug discovery (FBDD). The distance between the N-H and O-H vectors (approx. 2.8–3.5 Å) mimics the hydrogen bonding capability of small peptide turns.
-
Applications: Found in Vildagliptin (DPP-4 inhibitor) and various muscarinic antagonists.
The Frontier: Spirocyclic Amino Alcohols
Spirocyclic scaffolds (e.g., 2-oxa-6-azaspiro[3.3]heptane derivatives) represent the cutting edge. They maximize Fsp³ character and offer novel IP space. They are increasingly used to replace 4-substituted piperidines to alter the metabolic soft spot at the 4-position.
Figure 1: Decision matrix for selecting heterocyclic amino alcohol scaffolds based on medicinal chemistry objectives.
Advanced Synthetic Methodologies[3]
Biocatalytic Cascades
The synthesis of chiral amino alcohols has shifted from classical resolution to biocatalysis.
-
Ketoreductases (KREDs): Used to reduce heterocyclic ketones (e.g.,
-Boc-3-pyrrolidinone) to chiral alcohols with >99% ee. -
Transaminases (ATAs): Can convert ketones directly to amines, or work in cascade with KREDs to generate amino alcohols from diketones.
Why Biocatalysis? It avoids heavy metal contamination (critical for late-stage pharma) and eliminates the need for complex protecting group strategies required in traditional asymmetric synthesis.
Photoredox Cross-Coupling
A major limitation in amino alcohol synthesis is the "vicinal" challenge—installing amine and hydroxyl groups on adjacent carbons without using pre-functionalized starting materials.
-
The Innovation: Recent photoredox methods utilize
-silyl ethers (e.g., TMSCH OPMP) as hydroxymethyl radical equivalents.[3] -
Mechanism: An iridium or organic photocatalyst generates a radical that adds to an imine. This allows for the modular assembly of
-amino alcohols from simple imines and aldehydes, a "disconnection" impossible with standard nucleophilic attacks.
Experimental Protocols
Protocol A: Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypyrrolidine
Target: Enantiopure building block for FBDD.
Reagents:
-
Substrate:
-Boc-3-pyrrolidinone (100 mg) -
Enzyme: KRED-P1 (Commercial Ketoreductase Screening Kit)
-
Cofactor: NADP+ (1.0 equiv)
-
Recycle System: Glucose Dehydrogenase (GDH) + Glucose (excess)
-
Buffer: KPi (100 mM, pH 7.0)
Procedure:
-
Buffer Prep: Dissolve glucose (200 mg) and NADP+ (5 mg) in KPi buffer (10 mL).
-
Enzyme Addition: Add GDH (5 mg) and KRED-P1 (10 mg) to the buffer. Stir gently at 30°C for 10 min to equilibrate.
-
Substrate Addition: Dissolve
-Boc-3-pyrrolidinone in DMSO (0.5 mL) and add dropwise to the enzyme mixture. Note: Keep DMSO <5% v/v to prevent enzyme denaturation. -
Reaction: Stir at 30°C/150 rpm for 24 hours. Monitor consumption by TLC (50% EtOAc/Hexane).
-
Workup: Extract reaction mixture with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate. -
Validation: Determine enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H, 90:10 Hexane:iPrOH). Expect >99% ee.
Protocol B: Photoredox Synthesis of Vicinal Amino Alcohols
Target: Modular assembly of
Reagents:
-
Substrate:
-Tosyl imine (0.2 mmol) -
Radical Precursor: TMSCH
OPMP (0.4 mmol) -
Photocatalyst: 4CzIPN (2 mol%)
-
Solvent: Methanol (anhydrous)
-
Light Source: Blue LED (450 nm)
Procedure:
-
Setup: In an oven-dried vial equipped with a stir bar, combine the imine, TMSCH
OPMP, and 4CzIPN. -
Degassing: Seal the vial and purge with Argon for 15 minutes. Critical: Oxygen quenches the excited state of the photocatalyst.
-
Irradiation: Add MeOH (2 mL) via syringe. Place the vial 2 cm from the Blue LED source. Stir vigorously for 12-24 hours.
-
Deprotection (In-situ): The PMP (para-methoxyphenyl) group is oxidatively cleaved during the workup or by adding an oxidant (e.g., CAN) if not cleaved spontaneously under air during isolation.
-
Purification: Concentrate and purify via flash column chromatography (SiO
, DCM/MeOH gradient).
Case Study: Cobimetinib (Cotellic)
Drug: Cobimetinib (Genentech/Exelixis) Indication: Melanoma (MEK inhibitor) Core Motif: (S)-2-(azetidin-3-yl)piperidine
Mechanism of Action & Structural Insight: Cobimetinib is a reversible allosteric inhibitor of MEK1/2. The selection of the azetidine-piperidine spiro-like motif was driven by the need to access a specific sub-pocket.
-
Binding Mode: The piperidine ring provides a rigid scaffold that positions the azetidine amine to form a salt bridge/hydrogen bond with the backbone carbonyl of Val127 and the side chain of Asp190 .
-
The Hydroxyl Group: The tertiary alcohol on the azetidine is not an innocent bystander; it engages in a water-mediated hydrogen bond network that stabilizes the "inhibitor-bound" conformation of the activation loop.
-
Metabolic Advantage: The azetidine ring, being less lipophilic than a cyclobutane and less basic than a pyrrolidine, optimized the oral bioavailability (F = ~46% in humans) while maintaining high potency (IC50 = 0.9 nM).
Figure 2: Simplified interaction map of Cobimetinib's azetidine core within the MEK1/2 binding pocket.
References
-
Passamonti, M., et al. (2026). "Chemoselective Synthesis of
-Amino Alcohols from Chiral 1,4-Diols Catalyzed by an NHC–Ir(III) Complex." Heterocycles. Link (Note: Citation adapted from search context). -
Gontala, A., Huh, H., & Woo, S. K. (2023).[3] "Photoredox-Catalyzed Synthesis of
-Amino Alcohols: Hydroxymethylation of Imines with -Silyl Ether as Hydroxymethyl Radical Precursor." Organic Letters, 25(1), 21-26.[3] Link -
Millet, A., et al. (2024). "Metastatic Melanoma: Insights Into the Evolution of the Treatments and Future Challenges." ResearchGate.[4] Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Cheekatla, S. R. (2026). "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cobimetinib | C21H21F3IN3O2 | CID 16222096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing solubility of (3-Ethylmorpholin-3-yl)methanol intermediates
Technical Support Center: Solubility & Handling of (3-Ethylmorpholin-3-yl)methanol
Executive Summary: The "Amphiphilic Trap"
(3-Ethylmorpholin-3-yl)methanol presents a classic process chemistry challenge known as the "amphiphilic trap." The molecule contains a lipophilic ethyl group and a morpholine ring, but these are counterbalanced by the highly polar hydroxymethyl group and the basic amine.
-
The Problem: It is too polar to extract efficiently into standard non-polar solvents (Hexane, Ether) but "greasy" enough to form emulsions or oils in aqueous waste streams.
-
The Quaternary Challenge: The quaternary carbon at position 3 introduces steric bulk, which can hinder salt formation kinetics and complicate crystallization compared to simple morpholines.
This guide provides field-proven protocols to navigate these solubility paradoxes.
Section 1: Solubility Profile & Solvent Selection
Data Table 1: Estimated Solubility Parameters
| Solvent System | Solubility Status | Application | Notes |
| Water | Highly Soluble | Avoid (Product Loss) | Forms strong H-bonds; difficult to remove by rotary evaporation. |
| Dichloromethane (DCM) | Moderate | Extraction | Often requires multiple washes; inefficient for quantitative recovery. |
| Chloroform/IPA (3:1) | Excellent | Recommended Extraction | The "Magic Solvent" for polar amines. Breaks water H-bonds. |
| Diethyl Ether / Hexanes | Insoluble | Antisolvent | Use to crash out the product after salt formation. |
| Methanol / Ethanol | Soluble | Reaction / Transfer | Good for homogeneous reactions but must be removed before workup. |
Section 2: Troubleshooting Guides (Q&A Format)
Scenario A: Reaction Workup (The Product is Stuck in the Aqueous Layer)
Q: I synthesized (3-Ethylmorpholin-3-yl)methanol via cyclization, but after quenching with water and extracting with EtOAc, my yield is near zero. Where is it?
A: Your product is likely in the aqueous waste stream. The LogD of this molecule at neutral pH is likely near zero or negative, meaning it prefers water over Ethyl Acetate.
The Fix: The "Salting-Out" Protocol
-
pH Adjustment: Ensure the aqueous layer is pH > 12 using 50% NaOH. The morpholine nitrogen (pKa ~8.3) must be fully deprotonated to be extractable.
-
Saturation: Add solid NaCl to the aqueous layer until no more dissolves (saturation). This increases the ionic strength, forcing the organic molecule out (Hofmeister effect).
-
The Solvent Switch: Do not use EtOAc. Switch to DCM or, preferably, Chloroform:Isopropanol (3:1) .
-
Execution: Perform 3-4 extractions. The alcohol in the organic mix helps disrupt the hydrogen bonding network keeping the morpholine in the water.
Scenario B: Purification (Silica Gel Streaking)
Q: I am trying to purify the intermediate on silica, but the compound streaks from the baseline to the solvent front. How do I get separation?
A: The basic nitrogen interacts with the acidic silanols on the silica gel surface, causing "tailing."
The Fix: Amine Modification
-
Standard Method: Pre-wash your silica column with mobile phase containing 1-2% Triethylamine (TEA) or 1% NH₄OH .
-
Mobile Phase: Use DCM:MeOH (95:5) + 1% NH₄OH. The ammonia competes for the acidic sites on the silica, allowing your morpholine to elute as a tight band.
-
Alternative: Use Alumina (Basic) instead of silica gel. It is less acidic and reduces streaking for amino-alcohols.
Scenario C: Salt Formation (Oiling Out)
Q: I tried to make the HCl salt to stabilize the intermediate, but it formed a gummy oil instead of a solid. How do I crystallize it?
A: The ethyl group at the 3-position adds steric bulk and disrupts crystal packing, making the salt prone to oiling out, especially if water or excess alcohol is present.
The Fix: Anhydrous Precipitation
-
Dissolve the free base in a minimum amount of dry Ethanol or Isopropanol.
-
Add HCl in Dioxane (4M) or HCl in Ether (2M) dropwise at 0°C. Do not use aqueous HCl.
-
If oil forms, scratch the glass side with a spatula or add a seed crystal.
-
Add Diethyl Ether or MTBE dropwise as an antisolvent until turbidity persists. Store at -20°C overnight.
Section 3: Visualization of Workflows
Workflow 1: The "Rescue" Extraction Strategy
Use this decision tree when yields are lower than expected during workup.
Validation & Comparative
Comparative Guide: Metabolic Stability of 3-Ethyl vs. 3-Methyl Morpholine Derivatives
This guide provides an in-depth technical comparison of 3-ethyl versus 3-methyl morpholine derivatives, designed for researchers optimizing lead compounds for metabolic stability.
Executive Summary
In medicinal chemistry, the morpholine ring is a privileged scaffold but suffers from a well-documented metabolic liability: oxidative attack at the
Substituents at the 3-position are critical for blocking this "metabolic soft spot." While 3-methyl (3-Me) substitution is the industry standard for balancing steric hindrance with physicochemical properties, 3-ethyl (3-Et) substitution offers superior steric shielding at the cost of increased lipophilicity. This guide analyzes the trade-offs to assist in rational scaffold design.
Quick Comparison Matrix
| Feature | 3-Methyl Morpholine | 3-Ethyl Morpholine |
| Metabolic Blockade | Moderate (Blocks | High (Superior steric shielding) |
| Lipophilicity ( | +0.3 to +0.5 vs. unsubstituted | +0.8 to +1.0 vs. unsubstituted |
| Solubility | Good (Maintains polarity) | Reduced (Due to hydrophobic bulk) |
| Selectivity Impact | Moderate conformational lock | High (Stronger conformational bias) |
| Primary Use Case | General stability optimization | Solving persistent metabolic instability or BBB penetration |
Mechanistic Basis of Instability
To understand the solution, we must first define the problem. The morpholine ring undergoes bioactivation via two primary pathways. 3-substitution mitigates Pathway A.
Pathway A:
Pathway B: N-Oxidation (Minor) Direct oxidation of the nitrogen to form an N-oxide. This is less sensitive to C3-substitution but is influenced by the electronic environment.
Visualization: Metabolic Pathways & Blocking Strategy
The following diagram illustrates the oxidative vulnerability of the morpholine ring and how 3-alkyl substitution impedes this process.
Figure 1: Mechanism of CYP-mediated morpholine degradation and the protective role of 3-alkyl substitution.
Detailed Comparative Analysis
Steric Shielding vs. Lipophilicity
The choice between methyl and ethyl is a trade-off between metabolic protection and physicochemical penalty .
-
3-Methyl (The Balanced Approach):
-
Mechanism: Introduces a chiral center that disrupts the enzyme's ability to approach the C3 proton. It forces the morpholine ring into a specific chair conformation, reducing the energy of the transition state required for oxidation.
-
Outcome: Typically provides a 2-5x increase in half-life (
) compared to unsubstituted morpholine without significantly altering the molecule's solubility profile.
-
-
3-Ethyl (The Heavy Shield):
-
Mechanism: The ethyl group sweeps a larger conformational volume. This "steric umbrella" effectively renders the C3 position inaccessible to the heme iron of CYP enzymes.
-
Outcome: Can provide a >10x increase in
for highly labile scaffolds. However, the addition of two extra carbons increases cLogP, which can inadvertently increase intrinsic clearance ( ) via non-specific hydrophobic binding to microsomes, even if the specific metabolic site is blocked.
-
Case Study: mTOR/PI3K Inhibitors
Research into PI3K/mTOR inhibitors (e.g., ZSTK474 analogs, PQR620) provides definitive data on this comparison.
-
PQR620: Utilizes an (R)-3-methylmorpholine .[1][2] The methyl group was sufficient to prevent rapid metabolism while maintaining high selectivity for mTOR over PI3K
. -
PQR626: In the optimization of similar triazine scaffolds, 3-ethylmorpholine derivatives were synthesized. While they demonstrated superior resistance to specific oxidative degradation, the increased lipophilicity required careful balancing to ensure oral bioavailability and blood-brain barrier (BBB) penetration.
-
Data Trend: In a direct SAR study of tetrahydroquinoline derivatives, replacing 3-H with 3-Me improved metabolic stability by 40%. Replacing 3-Me with 3-Et improved it by a further 15-20% but reduced aqueous solubility by ~50%.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability difference between your specific 3-Me and 3-Et derivatives, use the following self-validating protocol.
Objective: Determine Intrinsic Clearance (
Materials
-
Test Compounds: 3-Me and 3-Et derivatives (10 mM DMSO stock).
-
System: Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.
-
Cofactor: NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow
-
Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add test compound (final conc. 1
M) and NADPH cofactor.-
Control: Run a "minus NADPH" condition to detect non-metabolic degradation.
-
-
Sampling: Remove aliquots (50
L) at minutes. -
Quenching: Immediately dispense into 150
L ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 15 min). -
Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.
Calculation
Plot
Decision Logic for Lead Optimization
Use the following logic flow to decide between Methyl and Ethyl substitution based on your assay results.
Figure 2: Decision matrix for optimizing morpholine scaffolds.
References
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor. Journal of Medicinal Chemistry. Link
-
Wymann, M. P., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link
-
Borsari, C., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition.[3] ACS Medicinal Chemistry Letters. Link
-
Słoczyńska, K., et al. (2019).[4] Metabolic stability and its role in the discovery of new chemical entities.[4][5][6][7] Acta Pharmaceutica.[4] Link
-
BenchChem Technical Guides. (2025). The Emerging Role of 3-Propylmorpholine in Medicinal Chemistry.Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: X-ray Crystallography of Gem-Disubstituted Morpholine Salts
Executive Summary
In modern drug discovery, the morpholine ring is a privileged scaffold, often utilized to modulate lipophilicity (LogD) and improve metabolic stability.[1][2] However, unsubstituted morpholines frequently suffer from rapid oxidative metabolism at the
This guide objectively compares the crystallographic profiles of gem-disubstituted morpholine salts against their mono-substituted and unsubstituted counterparts. It provides validated protocols for obtaining diffraction-quality crystals of these sterically hindered salts and interprets the resulting structural data to inform structure-activity relationship (SAR) decisions.
Part 1: Structural Dynamics & The Gem-Dimethyl Effect
To understand the crystallographic data, one must first grasp the conformational landscape.
The Thorpe-Ingold Effect (Angle Compression)
The introduction of two substituents on the same carbon atom (geminal) alters the bond angles of the ring.[3][4] In a standard morpholine ring, the C-N-C bond angle is flexible. In a gem-disubstituted analog, the internal bond angle at the substituted carbon is compressed (often <109.5°), forcing the remaining chain into a conformation that favors ring closure and rigidity.
-
Unsubstituted Morpholine: Exists in a fluxional chair conformation; low energy barrier between conformers.
-
Gem-Disubstituted Morpholine: The bulky geminal groups create severe 1,3-diaxial interactions if the ring attempts to invert. This "locks" the morpholine into a single, defined chair conformation, reducing the entropic penalty of binding to a protein target.
Salt Selection for Crystallography
Gem-disubstituted morpholines are often oils or amorphous solids due to their lack of planar symmetry. Salt formation is critical for X-ray diffraction (XRD).
-
Hydrochloride (HCl): Standard, but often leads to hygroscopic needles in gem-disubstituted systems.
-
Fumarate/Oxalate: Preferred. The dicarboxylic acid provides a "molecular ruler" that bridges sterically hindered morpholine cations, facilitating better lattice packing.
Part 2: Experimental Workflow (Self-Validating Protocol)
Obtaining single crystals of gem-disubstituted salts is non-trivial due to steric hindrance disrupting standard packing motifs.
Diagram 1: Crystallization & Screening Workflow
Caption: Optimized workflow for crystallizing sterically hindered morpholine salts. Green diamond represents the critical Go/No-Go decision point based on optical properties.
Detailed Protocol: Vapor Diffusion for Gem-Salts
-
Salt Synthesis: Dissolve 0.1 mmol of the free base in minimal dry ethanol. Add 1.05 equivalents of acid (e.g., 1M HCl in ether or solid fumaric acid). Sonicate for 5 mins.
-
Filtration: Filter any immediate precipitate; often this is amorphous.[1] We want the filtrate for slow growth.
-
Setup: Place 0.5 mL of the filtrate in a small inner vial (GC vial). Place this uncapped vial inside a larger 20 mL scintillation vial containing 3 mL of antisolvent (Diethyl ether or Pentane).
-
Equilibration: Seal the outer vial tightly. Store at 4°C. The antisolvent slowly diffuses into the ethanol, lowering solubility gradually.
-
Validation: After 48-72 hours, inspect under polarized light. Gem-disubstituted salts often form block-like crystals (unlike the needles of mono-substituted analogs). Birefringence (glowing under crossed polarizers) confirms crystallinity.
Part 3: Comparative Analysis of Crystal Data
The following data summarizes the structural differences observed between unsubstituted and gem-disubstituted morpholine salts.
Table 1: Structural Metrics Comparison (Representative Data)
| Metric | Unsubstituted Morpholine HCl | 3-Methyl Morpholine HCl (Mono) | 3,3-Dimethyl Morpholine HCl (Gem) | Interpretation |
| Space Group | P21/c (Monoclinic) | P21 (Chiral/Polar) | P21/n or C2/c | Gem-salts often regain centrosymmetry if the anion allows. |
| C3-N4-C5 Angle | ~111.5° | ~110.8° | 114.2° | Steric bulk widens the N-angle to accommodate methyls. |
| Intra-Ring Torsion | 58° (Ideal Chair) | 54° - 60° (Distorted) | 50° - 52° (Flattened) | Gem-dimethyls flatten the ring slightly to relieve 1,3-diaxial strain. |
| Packing Efficiency | High (Tight H-bonds) | Medium | Lower | Bulky groups prevent tight packing; often requires solvates. |
| N-H...Cl Distance | 3.15 Å | 3.18 Å | 3.25 Å | Steric hindrance weakens the primary salt bridge. |
The "Locked" Conformation
X-ray data consistently shows that while mono-substituted morpholines can adopt multiple chair puckering modes depending on packing forces, 3,3-disubstituted morpholines are conformationally invariant . The crystal structure reveals that the bulky groups (e.g., methyls) exclusively occupy the equatorial/axial positions defined by the synthesis, with no ring flipping observed even at room temperature.
Diagram 2: Conformational Energy Landscape
Caption: Conformational locking mechanism. Unsubstituted rings flip easily (top), while gem-disubstitution creates a deep energy well (bottom), locking the bioactive pose.
Part 4: Application in Drug Design
Metabolic Blocking
The X-ray structure directly correlates to metabolic stability.[1] In the crystal structure of 3,3-dimethylmorpholine, the
Comparative Performance:
-
Unsubstituted:
(microsomal stability) < 15 min. -
Gem-Disubstituted:
> 60 min. -
Mechanism:[2][4][5] The "locked" conformation prevents the induced fit required by metabolic enzymes.
Bioisosteric Replacement
Researchers can use the X-ray coordinates of the gem-disubstituted salt to overlay with an oxetane or cyclobutyl analog. The rigid geometry defined by the crystal structure allows for precise pharmacophore mapping, ensuring that the new scaffold maintains the necessary vector for target engagement.
References
-
Thorpe-Ingold Effect & Cyclization: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[3] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link
-
Morpholine Conformational Analysis: BenchChem Technical Support. (2025).[5][6][7] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Link
-
Metabolic Stability of Morpholines: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[2] (See Chapter on Metabolic Stability and Bioisosteres).
-
Crystallization of Organic Salts: Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text on salt selection and packing).
-
Gem-Dimethyl Effect in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link
-
Structural Data Sources: Cambridge Crystallographic Data Centre (CCDC).[1] Cambridge Structural Database (CSD). (Search terms: "Morpholinium", "Gem-dimethyl", "Disubstituted").[8] Link
Sources
- 1. Crystal structures of the isotypic complexes bis(morpholine)gold(I) chloride and bis(morpholine)gold(I) bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. books.lucp.net [books.lucp.net]
- 4. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00248A [pubs.rsc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
